

Spectroscopic Profile of 2-Chloroethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethylamine

Cat. No.: B1212225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroethylamine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **2-Chloroethylamine** is C_2H_6ClN , and its molecular weight is 79.53 g/mol. For analytical purposes, it is often handled as its more stable hydrochloride salt, **2-Chloroethylamine** hydrochloride ($C_2H_7Cl_2N$, M.W. 115.99 g/mol). The spectroscopic data presented below pertains to the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Chloroethylamine**. The proton (1H) and carbon-13 (^{13}C) NMR data are summarized below.

Table 1: 1H NMR Data for **2-Chloroethylamine** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.89	Triplet	2H	-CH ₂ -Cl
~3.43	Triplet	2H	-CH ₂ -NH ₃ ⁺

Solvent: D₂O, Instrument Frequency: 90 MHz.[\[1\]](#)

Table 2: ¹³C NMR Data for **2-Chloroethylamine** Hydrochloride

Chemical Shift (δ) ppm	Assignment
~42	-CH ₂ -Cl
~40	-CH ₂ -NH ₃ ⁺

Note: Precise chemical shifts can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-Chloroethylamine**. The characteristic absorption bands are presented in Table 3.

Table 3: Key IR Absorption Bands for **2-Chloroethylamine** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3116	Strong, Broad	N-H stretch (primary amine salt)
3005 - 2960	Medium	C-H stretch (asymmetric and symmetric)
1145 - 1130	Medium	C-N stretch
750 - 550	Strong	C-Cl stretch

Note: Spectra are often acquired as KBr pellets or using Attenuated Total Reflectance (ATR).[\[2\]](#) [\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **2-Chloroethylamine**

m/z	Relative Intensity	Assignment
79/81	Varies	$[M]^+$, Molecular ion (presence of ^{35}Cl and ^{37}Cl isotopes)
44	High	$[\text{CH}_2\text{NH}_2]^+$
30	Base Peak	$[\text{CH}_2\text{NH}_2]^+ - \text{H}_2$

Note: Fragmentation patterns can be influenced by the ionization technique (e.g., Electron Ionization - EI).

Experimental Protocols

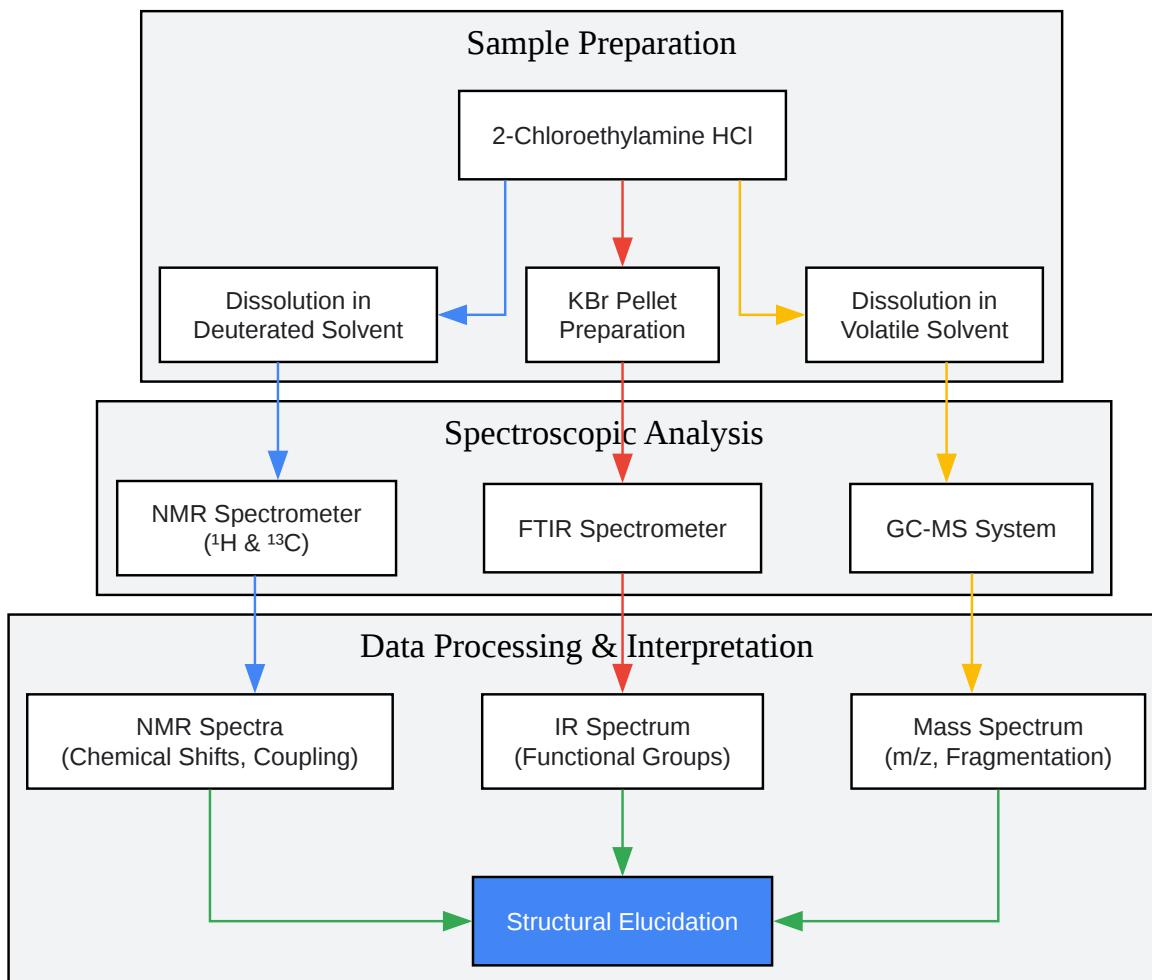
The following are generalized protocols for the spectroscopic analysis of **2-Chloroethylamine**.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chloroethylamine hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D_2O). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher for better resolution).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.

- Acquire the spectrum using a standard pulse program.
- Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse program.
 - A higher number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Chloroethylamine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Dissolve a small amount of **2-Chloroethylamine** in a suitable volatile solvent (e.g., methanol, dichloromethane). The hydrochloride salt may require derivatization to improve volatility for gas chromatography.
- Instrumentation:
 - Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:
 - Injector: Split/splitless inlet, typically at 250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is common.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Acquire data over a mass range of m/z 30-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloroethylamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroethylamine hydrochloride(870-24-6) ^1H NMR [m.chemicalbook.com]

- 2. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloroethylamine hydrochloride(870-24-6) IR Spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212225#spectroscopic-data-for-2-chloroethylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com